molecular formula C6H6F9NO3S B3394555 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide CAS No. 34454-99-4

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide

Cat. No.: B3394555
CAS No.: 34454-99-4
M. Wt: 343.17 g/mol
InChI Key: ASJXVGSUYQIIBC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F9NO3S/c7-3(8,5(11,12)13)4(9,10)6(14,15)20(18,19)16-1-2-17/h16-17H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJXVGSUYQIIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2NHCH2CH2OH, C6H6F9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881351
Record name Perfluorobutane-1-sulfonamidoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34454-99-4
Record name Perfluorobutane-1-sulfonamidoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide involves several steps. The primary synthetic route includes the reaction of perfluorobutanesulfonyl fluoride with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide has been investigated for its potential as a pharmaceutical intermediate due to its unique fluorinated structure. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts.

  • Case Study : Research has shown that perfluorinated sulfonamides can act as effective inhibitors in various biological systems. For instance, the compound's interaction with hydrogen peroxide has been studied to understand its reactivity and potential therapeutic applications .

Material Science

The compound's unique properties make it suitable for applications in material science. Its hydrophobic nature and thermal stability allow it to be used in coatings and surface treatments that require water repellency and chemical resistance.

  • Case Study : In one study, the compound was used to create a hydrophobic coating on textiles that demonstrated significant water-repellent properties while maintaining breathability .

Environmental Chemistry

Given the concerns surrounding perfluorinated compounds (PFCs), research into the environmental impact and degradation pathways of such chemicals is crucial. Studies have focused on the degradation of this compound in various environmental conditions.

  • Case Study : Investigations into its reaction with hydroxyl radicals have shown that this compound can undergo degradation in the atmosphere under specific conditions . This research is vital for assessing the environmental risks associated with PFCs.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide involves its interaction with various molecular targets. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. The compound’s perfluorinated structure allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
  • Molecular Formula: C₈H₁₀F₉NO₃S
  • CAS Number : 34449-89-3
  • Molecular Weight : 371.22 g/mol
  • Key Features : A perfluorinated alkyl sulfonamide (PFAS) with a hydroxyethyl substituent. The nine fluorine atoms on the butane chain confer exceptional chemical stability, while the hydroxyethyl group enhances hydrophilicity .

Comparison with Structurally Similar Compounds

Substituted N-Alkyl Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
N-Ethyl variant 34449-89-3 C₈H₁₀F₉NO₃S 371.22 Ethyl group replaces hydroxyethyl; similar hydrophobicity .
N-Methyl variant 34454-97-2 C₇H₈F₉NO₃S 357.19 Methyl substituent reduces steric bulk; purity >95% .
N,N-Bis(2-hydroxyethyl) variant 34455-00-0 C₈H₁₁F₉NO₄S 369.23 Two hydroxyethyl groups enhance solubility in polar solvents .

Impact of Substituents :

  • Hydrophilicity : The hydroxyethyl group in the target compound improves water solubility compared to purely alkyl-substituted variants (e.g., N-ethyl).
  • Toxicity : N-Methyl derivatives may exhibit distinct metabolic pathways due to reduced steric hindrance .

Longer-Chain PFAS Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
N-Butyl-heptadecafluoro-octanesulfonamide 2263-09-4 C₁₄H₁₀F₁₇NO₃S 599.31 Extended perfluorinated chain (C8 vs. C4) increases bioaccumulation potential .

Chain Length Effects :

  • Environmental Persistence : Longer perfluoroalkyl chains (e.g., C8) resist degradation more than C4 chains but face stricter regulations .
  • Physical Properties : Higher boiling points (e.g., >200°C for C8 compounds) compared to C4 analogs .

Ionic Derivatives and Salts

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Sodium salt of bis-sulfonyl imide 39847-39-7 C₈HF₁₈NO₄S₂ 581.20 Two sulfonamide groups; higher thermal stability (melting point: 274°C) .
Potassium nonafluorobutane-1-sulfonate N/A C₄F₉KO₃S 316.19 Ionic character enhances solubility in aqueous systems .

Functional Modifications :

  • Ionic Salts : Improved solubility for industrial applications (e.g., electrolytes, surfactants) but may increase mobility in environmental matrices .

Phosphate Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
Phosphate ester of N-methyl variant 147545-41-3 C₇H₉F₉NO₆PS 437.17 Phosphate group introduces biodegradability potential .

Biodegradability :

  • Phosphate esters may undergo hydrolysis more readily than parent sulfonamides, reducing environmental persistence .

Data Tables

Table 1: Physical Properties of Select Compounds

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³)
Target Compound (34449-89-3) Not reported Not reported ~1.8 (estimated)
Bis-sulfonyl imide (39847-39-7) 119.5 274.06 1.875
N-Methyl variant (34454-97-2) Not reported Not reported ~1.7 (estimated)

Biological Activity

1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide (CAS No. 34454-97-2) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on various studies and data sources.

  • Molecular Formula : C7H8F9NO3S
  • Molecular Weight : 357.19 g/mol
  • Structure : The compound features a sulfonamide group attached to a perfluorinated alkyl chain, which influences its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins due to its surfactant properties. The presence of fluorinated groups enhances lipid solubility and alters membrane dynamics.

Antimicrobial Activity

Research indicates that nonafluoro compounds exhibit antimicrobial properties. A study highlighted that similar sulfonamide derivatives can disrupt bacterial cell membranes, leading to cell lysis . The specific activity of this compound against various bacterial strains remains to be fully characterized but suggests potential as an antimicrobial agent.

Cytotoxicity

In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects on mammalian cells. For instance, the compound's interaction with cellular membranes may induce oxidative stress or apoptosis in sensitive cell lines . The exact cytotoxic profile of this specific compound requires further investigation to determine dose-response relationships and mechanisms.

Environmental Impact

The compound has been detected in wastewater treatment plants and environmental samples at significant concentrations (up to 1934 μg/L), indicating its persistence in the environment . This raises concerns regarding bioaccumulation and potential toxic effects on aquatic organisms.

Case Study 1: Wastewater Analysis

A recent study analyzed effluents from industrial wastewater treatment plants where nonafluoro compounds were prevalent. The findings indicated that these compounds could transform into more toxic metabolites during treatment processes . This underscores the importance of monitoring such compounds in environmental health assessments.

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by the EPA suggested that perfluorinated compounds could lead to adverse health effects due to their ability to interfere with hormonal pathways. The assessment utilized gene expression changes as biomarkers for toxicity evaluation . While specific data on this compound was limited in this context, the implications for similar structures are significant.

Data Tables

Property Value
Molecular FormulaC7H8F9NO3S
Molecular Weight357.19 g/mol
Antimicrobial ActivityPotentially active
CytotoxicityNeeds further study
Environmental ConcentrationUp to 1934 μg/L

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution, typically reacting perfluorobutanesulfonyl chloride with 2-hydroxyethylamine under controlled anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., tetrahydrofuran for solubility), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity . Challenges include competing hydrolysis of the sulfonyl chloride intermediate, which can be mitigated by rigorous moisture exclusion .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • 19F NMR : Identifies perfluorobutyl chain symmetry and substituent effects. Expected signals: −81 ppm (CF3), −113 ppm (CF2 adjacent to sulfonamide), and −126 ppm (terminal CF3) .
  • 1H NMR : The hydroxyethyl group’s protons appear as a triplet (~3.6 ppm for CH2OH) and a singlet (~2.8 ppm for NH). Integration ratios validate stoichiometry .
  • FT-IR : Sulfonamide S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹; broad O-H stretch (~3400 cm⁻¹) confirms the hydroxyethyl group .
  • HRMS : Molecular ion [M+H]+ at m/z 344.17 (C6H6F9NO3S) with isotopic patterns matching fluorine abundance .

Q. What are the compound’s stability profiles under varying storage conditions?

  • Methodology : Stability studies show decomposition <1% over 6 months at +4°C in inert atmospheres. Accelerated degradation tests (40°C, 75% humidity) reveal hydrolysis of the sulfonamide group, forming nonafluoro-1-butanesulfonic acid and ethanolamine. Recommendations include desiccant-packed storage and avoidance of protic solvents .

Advanced Research Questions

Q. How does this compound’s perfluorinated structure influence its applicability in membrane separation technologies?

  • Methodology : The perfluorobutyl chain’s hydrophobicity and chemical inertness make it suitable for fabricating ion-selective membranes. Experimental designs involve blending the compound with polymers (e.g., Nafion®) and testing proton conductivity via electrochemical impedance spectroscopy. Challenges include balancing fluorophilicity with mechanical stability, addressed by crosslinking with diamine agents . Contradictions arise in literature regarding optimal fluorocarbon chain length; shorter chains (C4 vs. C8) reduce leaching but may lower selectivity .

Q. What computational models predict the environmental persistence and bioaccumulation potential of this PFAS derivative?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate half-life in water (>90 days) and bioaccumulation factors (log BAF >3.5). Molecular dynamics simulations reveal strong interactions with soil organic matter, delaying degradation. Contrasting experimental data from microbial degradation assays (e.g., <10% mineralization in 30 days) validate these predictions .

Q. How can this compound serve as a precursor for synthesizing phosphate esters with flame-retardant properties?

  • Methodology : React the hydroxyethyl group with phosphoryl chloride (POCl3) to form phosphate esters. Characterization via 31P NMR shows a single peak at ~0 ppm, confirming esterification. Flame-retardant efficacy is tested via pyrolysis-GC/MS (reduced volatile organic emissions) and cone calorimetry (heat release rate reduction by 40–60%). Discrepancies in thermal stability between lab-scale and industrial-scale syntheses highlight the need for optimized stoichiometry .

Q. What role does this sulfonamide play in designing biochemical probes for protein binding studies?

  • Methodology : The sulfonamide moiety acts as a hydrogen-bond acceptor, enabling selective binding to serine proteases. Fluorescent labeling (e.g., attaching dansyl chloride) allows tracking via fluorescence polarization. Conflicting results in binding affinity (e.g., IC50 variations ±20%) may arise from solvent polarity effects, requiring controlled dielectric constant buffers .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for this compound in aqueous environments?

  • Resolution : Variability stems from differences in experimental setups. For example, UV-assisted degradation in deionized water shows 80% removal in 4 hours, whereas natural sunlight in river water achieves <30% due to quenching by dissolved organic matter. Standardizing light intensity (e.g., using a solar simulator) and matrix composition resolves discrepancies .

Q. How can researchers reconcile divergent thermal stability data reported for this compound?

  • Resolution : Thermogravimetric analysis (TGA) under nitrogen reports decomposition onset at 280°C, while air atmosphere studies show oxidative degradation at 200°C. Contradictions arise from testing conditions; inert atmospheres stabilize the perfluorinated chain, whereas oxygen accelerates cleavage. Researchers must specify atmospheric controls in methodologies .

Methodological Tables

Parameter Synthetic Optimization Environmental Testing
Temperature0–5°C (synthesis)25°C (biodegradation assays)
Key Analytical Tool19F NMRQSAR Models (EPI Suite)
Critical ContaminantHydrolyzed sulfonic acidPerfluorobutanesulfonate (PFBS)
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide
Reactant of Route 2
Reactant of Route 2
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide

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